ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound with unique structural features. This compound's unique structure lends it to a variety of scientific research applications across diverse fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate can be synthesized through multi-step organic synthesis. The initial step involves the formation of the indole ring structure through cyclization reactions, typically under acidic conditions. Following this, acylation and thiazole formation steps are conducted under controlled temperature and pH conditions to achieve the final product.
Industrial Production Methods
In industrial settings, this compound is synthesized using scalable chemical processes. Continuous flow chemistry and automated synthesis platforms are often utilized to ensure consistent yield and purity. Reaction conditions such as solvent type, reaction time, and purification techniques are optimized for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate undergoes a variety of chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reaction with reducing agents such as sodium borohydride to yield reduced products.
Substitution: Nucleophilic substitution reactions where substituents on the indole ring can be replaced.
Common Reagents and Conditions
Reagents like thionyl chloride, sodium hydride, and palladium catalysts are commonly used in these reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure desired products are obtained efficiently.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with various functional groups.
Scientific Research Applications
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate is used in various scientific research applications, such as:
Chemistry: It serves as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, particularly in drug development for targeting specific pathways.
Industry: Used in material science for the development of novel polymers and in the pharmaceutical industry for the synthesis of new drug candidates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors, leading to modulation of biological pathways. The indole ring structure is known for its bioactivity, contributing to the compound's ability to affect cellular processes. Detailed mechanistic studies reveal that it can interfere with signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate can be compared to other compounds with indole and thiazole moieties, such as:
Indole-3-acetic acid: A simpler indole derivative with applications in plant biology.
Thiazolyl blue tetrazolium bromide: A thiazole compound used in cell viability assays.
What makes this compound unique is its combined structural elements, leading to diverse applications and biological activities not commonly seen in simpler analogs.
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Biological Activity
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in various biological applications. This article delves into the compound's biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O3S, with a molecular weight of 375.46 g/mol. Its unique structure includes a thiazole ring and a cyclopentane-derived indole moiety, which contribute to its biological activity.
Synthesis Methods
This compound can be synthesized through multi-step organic reactions involving:
- Formation of the Indole Ring : Cyclization reactions under acidic conditions.
- Acylation : Introducing the acetamido group.
- Thiazole Formation : Synthesizing the thiazole ring under controlled conditions.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
Anticancer Activity
Research indicates that derivatives of compounds containing indole and thiazole moieties exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. For instance, compounds with thiazole rings have been reported to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.
Antioxidative Effects
The compound's antioxidative properties have been investigated in neuronal models. Similar thiazole-containing compounds have been shown to protect against oxidative stress by enhancing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) . This suggests a potential role in neuroprotection against conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study on similar indole derivatives showed that they significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspases.
- Antimicrobial Efficacy : Research highlighted that thiazole derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting their potential as new antimicrobial agents.
- Neuroprotective Effects : In vitro studies indicated that compounds with similar structures could mitigate amyloid-beta-induced toxicity in neurons, suggesting a therapeutic avenue for Alzheimer's disease .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-26-19(25)10-13-12-27-20(21-13)22-18(24)11-23-16-8-4-3-6-14(16)15-7-5-9-17(15)23/h3-4,6,8,12H,2,5,7,9-11H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKIHUJXHAZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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